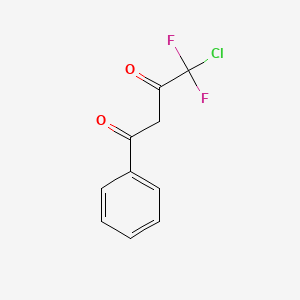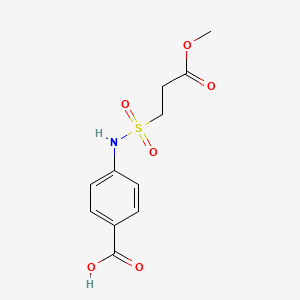
N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
作用機序
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide is N-Myristoyltransferase (NMT) . NMT is a key enzyme involved in the myristoylation of proteins, a type of protein modification that plays a crucial role in cellular functions .
Mode of Action
This compound acts as a potent inhibitor of NMT . By inhibiting NMT, it disrupts the myristoylation process, thereby affecting the function of proteins that require this modification for their activity .
Result of Action
The inhibition of NMT by this compound leads to a broad antifungal spectrum . The compound shows good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes . Its antifungal activity against Cryptococcus neoformans and Candida glabrata was found to be higher than that of fluconazole .
準備方法
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclohexylcarbonyl chloride, followed by the reaction with chloroacetic acid. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is purified through recrystallization .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the desired product .
化学反応の分析
N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of amine derivatives.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as anticancer agents.
類似化合物との比較
N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-chlorobenzothiazole: Exhibits potent antifungal activity.
2-arylbenzothiazole: Used in the development of fluorescent probes and imaging agents.
Compared to these compounds, this compound stands out due to its unique cyclohexylcarbonylamino group, which enhances its biological activity and specificity towards certain molecular targets .
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-14(10-17-15(21)11-6-2-1-3-7-11)19-16-18-12-8-4-5-9-13(12)22-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYLRQLNSUFDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(4-acetylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-4-methylbenzamide](/img/structure/B2823823.png)





![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823834.png)




![N-(2-fluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2823843.png)

